(2-Isopropylthiazol-4-yl)methanamine
Overview
Description
(2-Isopropylthiazol-4-yl)methanamine is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Thiazole derivatives have been researched for their role as chemical inhibitors of cytochrome P450 (CYP) isoforms, which are essential for drug metabolism. The selectivity of such inhibitors is crucial for understanding drug-drug interactions and the metabolism of various pharmaceuticals. Inhibitors can help in deciphering the specific contributions of CYP isoforms to drug metabolism, aiding in the prediction of potential drug-drug interactions (Khojasteh et al., 2011).
Dopamine D2 Receptor Ligands
Compounds with thiazole and related structures have been explored for their therapeutic potential in neuropsychiatric disorders by acting as D2 receptor ligands. The structural elements of these compounds, including the thiazole moiety, contribute significantly to their affinity for D2 receptors, which is crucial for treating conditions like schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
Anticancer Agents from Natural Products
Isoxazoline and thiazole-containing compounds derived from natural sources have been identified for their anticancer properties. These compounds' structures, including their stereochemical aspects, significantly influence their anticancer activity, showcasing the potential of thiazole derivatives in developing novel anticancer drugs (Kaur et al., 2014).
Pharmacological Properties of Thymol
Thymol, chemically related to thiazole compounds through its biological activities, demonstrates a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities. Its mechanisms of action, such as antioxidant and anti-inflammatory effects, highlight the diverse therapeutic potential of compounds with related structures (Nagoor Meeran et al., 2017).
Biological Hydrogen Methanation
Research into biological hydrogen methanation (BHM) involves exploring chemical reactions that convert electrical energy into chemical energy, using microorganisms. Thiazole derivatives could potentially play a role in optimizing the bio-catalytic processes involved in BHM, highlighting the importance of such compounds in renewable energy technologies (Lecker et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, to exert their effects .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions and resulting changes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to induce various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Isopropylthiazol-4-yl)methanamine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
Properties
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-4-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQQYISWPMYXSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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